4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
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Overview
Description
4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a quinoline ring, a pyrazole ring, and a butanoic acid moiety. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves a multi-step process:
Formation of the Quinoline Intermediate: The synthesis begins with the preparation of the 2-chloro-7-methoxyquinoline intermediate. This can be achieved through the reaction of 2-chloroaniline with methoxyacetaldehyde under acidic conditions, followed by cyclization.
Synthesis of the Pyrazole Ring: The next step involves the formation of the pyrazole ring. This can be accomplished by reacting the quinoline intermediate with 2,4-dimethoxybenzaldehyde and hydrazine hydrate under reflux conditions.
Formation of the Final Compound: The final step involves the condensation of the pyrazole intermediate with succinic anhydride to form the butanoic acid moiety. This reaction is typically carried out in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can target the quinoline ring, converting it to a dihydroquinoline derivative.
Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a pharmacophore. The presence of the quinoline and pyrazole rings suggests potential activity against various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline and pyrazole rings. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-[5-(2-chloroquinolin-3-yl)-3-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid: Lacks the methoxy group on the quinoline ring.
4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid: Lacks the methoxy groups on the phenyl ring.
Uniqueness
The presence of both methoxy groups on the quinoline and phenyl rings in 4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid contributes to its unique chemical reactivity and potential biological activities. These structural features may enhance its interactions with biological targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C25H24ClN3O6 |
---|---|
Molecular Weight |
497.9 g/mol |
IUPAC Name |
4-[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(2,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H24ClN3O6/c1-33-15-5-4-14-10-18(25(26)27-19(14)11-15)21-13-20(28-29(21)23(30)8-9-24(31)32)17-7-6-16(34-2)12-22(17)35-3/h4-7,10-12,21H,8-9,13H2,1-3H3,(H,31,32) |
InChI Key |
HUYCFVBKGMHDRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C(C=CC4=C3)OC)Cl)C(=O)CCC(=O)O)OC |
Origin of Product |
United States |
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